![molecular formula C18H14N4O4S2 B1230628 3-[4-Oxo-2-[(4-oxo-2-pyrido[1,2-a]pyrimidinyl)methylthio]-3-thieno[3,2-d]pyrimidinyl]propanoic acid](/img/structure/B1230628.png)
3-[4-Oxo-2-[(4-oxo-2-pyrido[1,2-a]pyrimidinyl)methylthio]-3-thieno[3,2-d]pyrimidinyl]propanoic acid
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Overview
Description
3-[4-oxo-2-[(4-oxo-2-pyrido[1,2-a]pyrimidinyl)methylthio]-3-thieno[3,2-d]pyrimidinyl]propanoic acid is a pyridopyrimidine.
Scientific Research Applications
Pyrimidine Derivatives and Biological Activities
- Substituted tetrahydropyrimidine derivatives, a class to which the mentioned compound may relate, have shown a broad range of biological activities, including anti-inflammatory properties. A study synthesized substituted 1,2,3,4-tetrahydropyrimidine derivatives and found that they exhibited potent in-vitro anti-inflammatory activity (Gondkar, Deshmukh, & Chaudhari, 2013).
Synthesis and Characterization of Pyrimidine Derivatives
- The synthesis and characterization of pyrimidine derivatives, including thieno[3,2-d]pyrimidinyl, are of interest due to their potential bioactive properties. A study discussed the synthesis, characterization, and bioavailability of pyranopyrimidine scaffolds, which could be relevant to the compound . The study highlights the role of hybrid catalysts in the synthesis of such scaffolds (Parmar, Vala, & Patel, 2023).
Molecular Interactions and Tautomerism in Pyrimidine Bases
- The interactions and tautomerism of pyrimidine bases, which are part of the structure of the discussed compound, are crucial for understanding its biochemical behavior. A study reviewed the change in tautomeric equilibria of pyrimidine bases due to their interactions with the environment, providing insights into the stability of different tautomeric forms, which may be relevant for understanding the behavior of the compound in biological systems (Person et al., 1989).
Sorption Properties Related to Pyrimidine Derivatives
- Understanding the sorption properties of compounds related to pyrimidine derivatives can be important for assessing their environmental impact and behavior in biological systems. A study reviewed the sorption of phenoxy herbicides to soil and minerals, which might provide insights into the sorption characteristics of similar compounds like the one (Werner, Garratt, & Pigott, 2012).
properties
Molecular Formula |
C18H14N4O4S2 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
3-[4-oxo-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]thieno[3,2-d]pyrimidin-3-yl]propanoic acid |
InChI |
InChI=1S/C18H14N4O4S2/c23-14-9-11(19-13-3-1-2-6-21(13)14)10-28-18-20-12-5-8-27-16(12)17(26)22(18)7-4-15(24)25/h1-3,5-6,8-9H,4,7,10H2,(H,24,25) |
InChI Key |
VBIWUOXQQBXFOI-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC(=CC(=O)N2C=C1)CSC3=NC4=C(C(=O)N3CCC(=O)O)SC=C4 |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1)CSC3=NC4=C(C(=O)N3CCC(=O)O)SC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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